5-Aminovaleric acid

Catalog No.
S589520
CAS No.
660-88-8
M.F
C5H11NO2
M. Wt
117.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Aminovaleric acid

CAS Number

660-88-8

Product Name

5-Aminovaleric acid

IUPAC Name

5-aminopentanoic acid

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C5H11NO2/c6-4-2-1-3-5(7)8/h1-4,6H2,(H,7,8)

InChI Key

JJMDCOVWQOJGCB-UHFFFAOYSA-N

SMILES

C(CCN)CC(=O)O

Solubility

8.54 M
1000 mg/mL at 20 °C

Synonyms

5-aminopentanoic acid, 5-aminovaleric acid, 5-aminovaleric acid hydrochloride, delta-aminovaleric acid

Canonical SMILES

C(CC[NH3+])CC(=O)[O-]
  • Origin: 5-AVA can be produced endogenously in the body during the breakdown of the amino acid lysine []. It's also formed by gut bacteria during protein digestion [].
  • Significance:
    • Biomarker: Elevated levels of 5-AVA in biofluids might indicate bacterial overgrowth or tissue necrosis [].
    • Potential neurological effects: Some research suggests it might act as a weak activator of GABA receptors in the brain, similar to the neurotransmitter GABA []. However, more studies are needed to understand its role in the nervous system.

Molecular Structure Analysis

  • 5-AVA has a five-carbon chain with an amino group (NH2) attached to the fifth carbon and a carboxylic acid group (COOH) at one end (C1). This structure makes it a type of aliphatic amino acid [].
  • Key features: The presence of both amino and carboxylic acid groups allows 5-AVA to participate in various chemical reactions and form bonds with other molecules.

Chemical Reactions Analysis

  • Synthesis: While the endogenous production pathway is established, specific laboratory synthesis methods for 5-AVA are not widely reported in the scientific literature.
  • Degradation: 5-AVA can be further metabolized in the body to other compounds []. Specific breakdown pathways require further investigation.
  • Other relevant reactions:
    • 5-AVA has been used as a building block in the synthesis of perovskite materials for solar cells [].
    • It can be used to create dipeptides with unique self-assembling properties.

Physical And Chemical Properties Analysis

  • Data on specific physical properties like melting point, boiling point, and solubility is currently limited.
  • 5-AVA is likely soluble in water due to the presence of the charged amino and carboxylic acid groups.
  • As mentioned earlier, 5-AVA might act as a weak GABA agonist, potentially influencing neuronal activity in the brain []. More research is needed to confirm this mechanism.
  • Specific information on the toxicity and hazards of 5-AVA is not readily available. However, as an amino acid, it's likely not acutely toxic.
  • Standard laboratory safety practices should be followed when handling any unknown compound.

Potential Role in Metabolic Dysfunction:

  • Recent studies suggest a link between 5-aminovaleric acid betaine (5-AVAB), a derivative of 5-AVA, and metabolic issues. Research in mice fed a high-fat diet indicates that 5-AVAB contributes to obesity and fatty liver disease .
  • Further investigations in humans revealed associations between elevated 5-AVAB levels and increased risk of obesity, insulin resistance, and fatty liver .

Gut Microbiome and Cardiovascular Health:

  • Research suggests a connection between gut microbiota, 5-AVA derivatives, and heart health. Studies have shown that N,N,N-trimethyl-5-aminovaleric acid (TMAVA), produced by gut bacteria from dietary sources, is associated with an increased risk of heart failure and death .
  • Mechanistic investigations suggest that TMAVA disrupts fatty acid metabolism in the heart, potentially leading to cardiac dysfunction .

Physical Description

Solid

XLogP3

-2

LogP

-2.63 (LogP)
-2.63

Melting Point

157.5°C

Related CAS

627-95-2 (hydrochloride)

Other CAS

660-88-8

Wikipedia

5-aminopentanoic acid zwitterion

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Amino fatty acids [FA0110]

Dates

Modify: 2023-08-15
Poissonnier et al. Disrupting the CD95-PLCgamma1 interaction prevents Th17-driven inflammation. Nature Chemical Biology, doi: 10.1038/s41589-018-0162-9, published online 14 November 2018

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